3-Pyridinecarboxylic acid, 6-[(2-amino-2-methylpropyl)amino]-, methyl ester
Description
The compound 3-Pyridinecarboxylic acid, 6-[(2-amino-2-methylpropyl)amino]-, methyl ester is a nicotinic acid derivative featuring a methyl ester group at the 3-position of the pyridine ring and a secondary amine substituent at the 6-position.
Properties
Molecular Formula |
C11H17N3O2 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl 6-[(2-amino-2-methylpropyl)amino]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,12)7-14-9-5-4-8(6-13-9)10(15)16-3/h4-6H,7,12H2,1-3H3,(H,13,14) |
InChI Key |
NZWILCCSYGPYRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1=NC=C(C=C1)C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Preparation of Pyridine Acid Chlorides (Acid Halides)
The starting acid halides are prepared from pyridine 3,5-dicarboxylic acid mono-esters or related ketoesters and aldehydes through a sequence of reactions:
| Step | Reaction Description | Key Reagents/Conditions |
|---|---|---|
| 1 | Reaction of a β-ketoester with an aldehyde to form a pyran intermediate | β-Ketoester, aldehyde, piperidine catalyst |
| 2 | Reaction of pyran with ammonia to yield dihydroxypiperidine | Ammonia, mild conditions |
| 3 | Dehydration of dihydroxypiperidine to form dihydropyridine | Controlled heating or dehydrating agents |
| 4 | Oxidation or dehydrofluorination to produce pyridinedicarboxylate compounds | Oxidizing agents or dehydrofluorination |
| 5-9 | Conversion of pyridinedicarboxylate to acid halides (acid chlorides) | Thionyl chloride or other chlorinating agents |
This synthetic sequence is adapted from the procedures described in patent CA2033040A1 and EP0278944B1, which provide detailed stepwise protocols for preparing substituted pyridine acid halides as precursors for further functionalization.
Summary Table of Preparation Steps
| Synthetic Stage | Description | Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| 1. Pyran formation | β-Ketoester + aldehyde + piperidine | Mild heating, catalytic conditions | Pyran intermediate |
| 2. Ammonia reaction | Pyran + ammonia | Room temperature | Dihydroxypiperidine |
| 3. Dehydration | Dihydroxypiperidine | Controlled heating | Dihydropyridine |
| 4. Oxidation/Dehydrofluorination | Dihydropyridine | Oxidants or fluorine reagents | Pyridinedicarboxylate |
| 5. Acid halide formation | Pyridinedicarboxylate + SOCl2 | Chlorinating agents, reflux | Acid chloride (acid halide) |
| 6. Amination | Acid chloride + 2-amino-2-methylpropylamine | Acetone or ether, room temp | 6-[(2-amino-2-methylpropyl)amino] pyridine amide |
| 7. Esterification (if needed) | Carboxylic acid + methanol + acid catalyst | Reflux, removal of water | Methyl ester formation |
Research Findings and Notes
- The preparation methods are well-documented in patent literature, particularly CA2033040A1 and EP0278944B1, which provide robust synthetic routes for substituted pyridine compounds including the target molecule.
- The multi-step synthesis allows for structural variation by changing the ketoester and aldehyde starting materials, enabling the preparation of a variety of substituted pyridine derivatives.
- The amination step is crucial for introducing the bulky 2-amino-2-methylpropyl substituent, which may influence the compound's biological activity.
- Purification steps such as vacuum distillation and crystallization are essential to obtain high-purity compounds suitable for further application.
- Safety considerations include handling acid chlorides and amines with care due to their reactivity and potential irritancy.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 6-[(2-amino-2-methylpropyl)amino]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Pyridinecarboxylic acid, 6-[(2-amino-2-methylpropyl)amino]-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 6-[(2-amino-2-methylpropyl)amino]-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridinecarboxylate Derivatives
Key Observations:
Substituent Effects on Bioactivity: The target compound’s branched aminoalkyl chain may enhance binding to biological targets (e.g., enzymes or receptors) compared to simpler amino derivatives like methyl 6-aminonicotinate . Flupyrsulfuron-methyl demonstrates that bulky substituents (e.g., trifluoromethyl and sulfonylurea groups) enhance herbicidal activity by improving target-site affinity .
Physicochemical Properties: Methyl nicotinate (unsubstituted ester) has a log Kow of 0.64 and high water solubility (16,830 mg/L) . The target compound’s 2-amino-2-methylpropylamino group likely reduces water solubility compared to methyl 6-aminonicotinate but enhances stability in biological systems.
Synthetic Utility: Methyl 6-aminonicotinate is a versatile intermediate for coupling reactions (e.g., amide or urea formation) . Similarly, the target compound’s secondary amine could serve as a handle for further functionalization. Imidazolinone herbicides (e.g., imazamethabenz-methyl) highlight the importance of pyridinecarboxylates in agrochemical design, suggesting the target compound could be optimized for similar applications .
Limitations and Data Gaps
- No direct data on the target compound’s synthesis, stability, or bioactivity were found in the evidence.
- Experimental validation (e.g., log Kow, solubility, and bioassays) is required to confirm hypotheses derived from structural analogs.
Biological Activity
3-Pyridinecarboxylic acid, 6-[(2-amino-2-methylpropyl)amino]-, methyl ester (CAS Number: 440102-67-0) is a compound with notable biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C11H17N3O2
- Molecular Weight : 223.27 g/mol
- Canonical SMILES : CC(C)(CNC1=NC=C(C=C1)C(=O)OC)
Biological Activity
The biological activity of this compound is primarily related to its role as an EP4 antagonist, which has implications in inflammation and pain management.
- EP4 Antagonism : This compound inhibits the EP4 receptor, a subtype of prostaglandin E2 receptors involved in inflammatory responses. By blocking this receptor, the compound can reduce the production of pro-inflammatory cytokines such as TNFα.
- Inhibition Studies : In vitro studies have demonstrated that it has an IC50 value of approximately 123 nM for inhibiting PGE2-induced TNFα reduction in ex vivo assays using human whole blood .
Pharmacological Applications
The compound has been studied for its potential applications in treating various inflammatory conditions:
- Pain Management : Its efficacy was compared to traditional NSAIDs like diclofenac in animal models, showing promising results in reducing pain associated with conditions such as osteoarthritis and rheumatoid arthritis .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests it could be beneficial in treating chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Safety and Toxicology
While the biological activity is promising, safety evaluations are crucial:
- Toxicity Studies : Preliminary studies indicate low toxicity levels, but further research is needed to establish comprehensive safety profiles.
- Regulatory Status : As a compound under investigation, it has not yet received approval for clinical use, necessitating rigorous testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
